molecular formula C8H15Cl2N3O2S B6278363 4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride CAS No. 858808-53-4

4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride

Cat. No.: B6278363
CAS No.: 858808-53-4
M. Wt: 288.2
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Description

4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of an amino group and an aminoethyl group attached to a benzene ring, along with a sulfonamide group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride typically involves the reaction of 4-nitrobenzenesulfonamide with ethylenediamine. The process includes the reduction of the nitro group to an amino group, followed by the formation of the sulfonamide linkage. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzenesulfonamides, nitroso derivatives, and amine derivatives .

Scientific Research Applications

4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes. By inhibiting these enzymes, the compound can affect the regulation of pH and ion balance in cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-aminoethyl)benzenesulfonamide
  • 4-amino-N-(2-dimethylaminoethyl)benzene-1-sulfonamide dihydrochloride
  • Sulfanilamide

Uniqueness

4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride is unique due to its specific structure, which allows it to interact with carbonic anhydrase enzymes effectively. This property distinguishes it from other similar compounds, making it valuable in both research and industrial applications .

Properties

CAS No.

858808-53-4

Molecular Formula

C8H15Cl2N3O2S

Molecular Weight

288.2

Purity

95

Origin of Product

United States

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